molecular formula C38H43N5O5 B10846764 Antanal 2

Antanal 2

Cat. No.: B10846764
M. Wt: 649.8 g/mol
InChI Key: XQWLHPWPDQSALN-GJZXTFMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antanal 2 is a synthetic compound known for its selective antagonist activity at the mu-opioid receptor in the gastrointestinal tract . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.

Preparation Methods

The preparation of Antanal 2 involves several synthetic routes. One common method includes the use of heteroaromatic ring-containing alkynyl compounds . The synthesis typically involves the following steps:

    Formation of the heteroaromatic ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the alkynyl group: This is achieved through a series of reactions, including halogenation and subsequent coupling with an alkynyl reagent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods often involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Antanal 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

Antanal 2 has a wide range of scientific research applications:

Mechanism of Action

Antanal 2 exerts its effects by selectively binding to the mu-opioid receptor in the gastrointestinal tract . This binding inhibits the receptor’s activity, leading to a reduction in gastrointestinal motility and alleviation of abdominal pain. The molecular targets involved include the mu-opioid receptor and associated signaling pathways.

Comparison with Similar Compounds

Antanal 2 is unique in its selective antagonist activity at the mu-opioid receptor. Similar compounds include:

Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.

Properties

Molecular Formula

C38H43N5O5

Molecular Weight

649.8 g/mol

IUPAC Name

(2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H43N5O5/c1-23-17-29(44)18-24(2)30(23)22-31(39)38(48)43-16-8-13-34(43)37(47)42-33(20-25-9-4-3-5-10-25)36(46)41-32(35(40)45)21-26-14-15-27-11-6-7-12-28(27)19-26/h3-7,9-12,14-15,17-19,31-34,44H,8,13,16,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t31-,32+,33-,34+/m0/s1

InChI Key

XQWLHPWPDQSALN-GJZXTFMBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O

Origin of Product

United States

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